tert-Butyl (2-amino-5-methylphenyl)carbamate
Overview
Description
tert-Butyl (2-amino-5-methylphenyl)carbamate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-5-methylphenyl)carbamate typically involves the reaction of 2-amino-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then converted to the final product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-amino-5-methylphenyl)carbamate can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (2-amino-5-methylphenyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. It is also employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-5-methylphenyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-donating effect of the tert-butyl group, which enhances the nucleophilicity of the nitrogen atom. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with their active sites.
Comparison with Similar Compounds
- tert-Butyl (5-amino-2-methylphenyl)carbamate
- tert-Butyl (2-amino-5-fluorophenyl)carbamate
- tert-Butyl (2-amino-5-chlorophenyl)carbamate
Comparison: tert-Butyl (2-amino-5-methylphenyl)carbamate is unique due to the presence of the methyl group at the 5-position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it more stable and less reactive compared to its analogs. The presence of the tert-butyl group also enhances its solubility in organic solvents, making it more versatile in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(2-amino-5-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKEMSWAOSDIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697615 | |
Record name | tert-Butyl (2-amino-5-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-77-9 | |
Record name | tert-Butyl (2-amino-5-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885270-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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